3-Ethyl-n-methyl-5-(trifluoromethyl)aniline
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Overview
Description
3-Ethyl-n-methyl-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethyl group, a methyl group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-n-methyl-5-(trifluoromethyl)aniline typically involves the introduction of the ethyl, methyl, and trifluoromethyl groups onto the aniline ring through a series of chemical reactions. One common method is the Friedel-Crafts alkylation, where aniline is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-n-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Ethyl-n-methyl-5-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-Ethyl-n-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- N-Methyl-3-(trifluoromethyl)aniline
- 2-Methyl-3-(trifluoromethyl)aniline
- 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline
Comparison: 3-Ethyl-n-methyl-5-(trifluoromethyl)aniline is unique due to the presence of both ethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Biological Activity
3-Ethyl-n-methyl-5-(trifluoromethyl)aniline is a trifluoromethyl-substituted aniline derivative that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12F3N
- Molecular Weight : 225.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and electron-withdrawing characteristics of the molecule, which can modulate its binding affinity and specificity towards biological targets.
- Receptor Binding : The compound may bind to specific receptors, altering their activity and leading to downstream effects in cellular signaling pathways.
- Enzyme Interaction : It can act as an inhibitor or activator for certain enzymes, impacting metabolic processes.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Activity Type | Findings |
---|---|
Antimicrobial | Exhibited significant antimicrobial properties against various bacterial strains. |
Anticancer | Demonstrated antiproliferative effects in several cancer cell lines, including HeLa and A549. |
Enzyme Inhibition | Potential inhibitor of specific enzymes involved in metabolic pathways, affecting drug metabolism. |
Neuroactivity | Showed promise in modulating neurotransmitter uptake, indicating potential neuroprotective effects. |
Case Studies
- Anticancer Activity : In a study evaluating various aniline derivatives for anticancer properties, this compound was found to inhibit cell proliferation in HeLa cells with an IC50 value of approximately 15 µM. This suggests a moderate level of potency compared to other similar compounds .
- Antimicrobial Efficacy : Research indicated that this compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Research Findings
Recent studies have highlighted the potential applications of trifluoromethyl-containing compounds in medicinal chemistry:
- Enhanced Potency : The presence of the trifluoromethyl group has been shown to significantly increase the potency of compounds by improving their interaction with target proteins .
- Synthesis and Evaluation : Various synthetic routes have been developed to produce this compound efficiently, allowing for further evaluation of its biological properties .
Properties
IUPAC Name |
3-ethyl-N-methyl-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-3-7-4-8(10(11,12)13)6-9(5-7)14-2/h4-6,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJZJAOAYDAFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)NC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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